![molecular formula C19H22N2O5 B14682375 N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine CAS No. 28252-52-0](/img/structure/B14682375.png)
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound features a bis(4-methoxyphenyl)methyl group attached to the nitrogen atom of L-asparagine, an amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[Bis(4-methoxyphenyl)methyl]-L-asparagine typically involves the reaction of L-asparagine with bis(4-methoxyphenyl)methyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of L-asparagine attacks the electrophilic carbon of the bis(4-methoxyphenyl)methyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of N2-[Bis(4-methoxyphenyl)methyl]-L-asparagine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler structure.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Demethoxylated derivatives.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N2-[Bis(4-methoxyphenyl)methyl]-L-asparagine involves its interaction with specific molecular targets and pathways. The methoxy groups and the asparagine backbone allow the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(4-methoxyphenyl)urea: Similar structure but with a urea backbone.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar methoxyphenyl group but with a different core structure.
Methanone, bis(2-hydroxy-4-methoxyphenyl)-: Features methoxy groups but with a different central structure.
Uniqueness
N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine is unique due to its combination of the bis(4-methoxyphenyl)methyl group and the L-asparagine backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
28252-52-0 |
|---|---|
Fórmula molecular |
C19H22N2O5 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[bis(4-methoxyphenyl)methylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H22N2O5/c1-25-14-7-3-12(4-8-14)18(13-5-9-15(26-2)10-6-13)21-16(19(23)24)11-17(20)22/h3-10,16,18,21H,11H2,1-2H3,(H2,20,22)(H,23,24)/t16-/m0/s1 |
Clave InChI |
CWVZBTIKFDKYLD-INIZCTEOSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N[C@@H](CC(=O)N)C(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(CC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
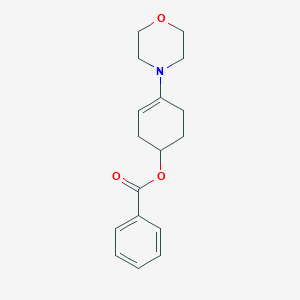
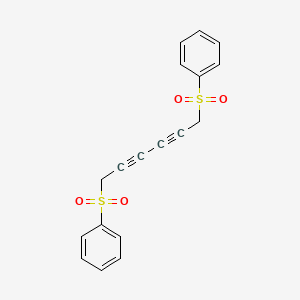
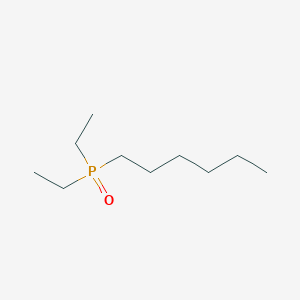
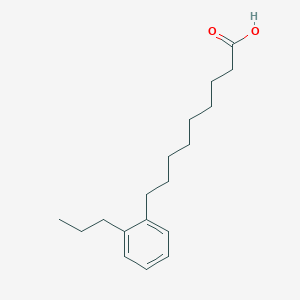
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
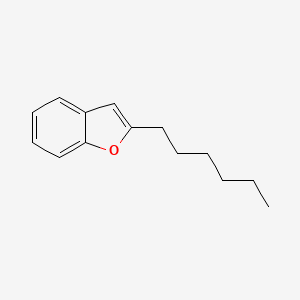
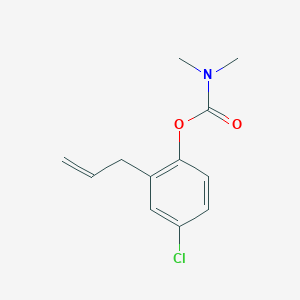
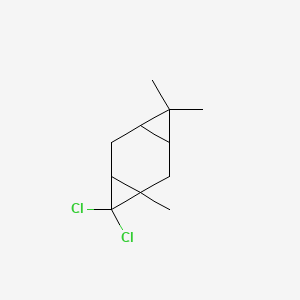



![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
